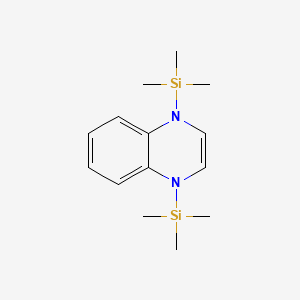
Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)- is a heterocyclic compound that features a benzene ring fused with a pyrazine ring. This compound is part of the quinoxaline family, known for its diverse biological and chemical properties. The presence of trimethylsilyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)- typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of glyoxal with 1,2-diaminobenzene under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale silylation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like 2-iodoxybenzoic acid (IBX) are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline 1,4-dioxide derivatives, dihydroquinoxaline derivatives, and various substituted quinoxalines .
Scientific Research Applications
Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with DNA replication.
Antitumoral Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting key signaling pathways.
Anti-inflammatory Activity: The compound modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)- is unique due to its trimethylsilyl groups, which enhance its stability and reactivity. Similar compounds include:
Quinoxaline: The parent compound without trimethylsilyl groups, used primarily in academic research.
Quinoxaline 1,4-dioxide: Known for its potent biological activities, particularly as an antimicrobial and antitumoral agent.
Quinazoline: An isomeric compound with similar biological properties but different structural features.
Phthalazine: Another isomer with distinct chemical and biological properties.
Properties
CAS No. |
78279-93-3 |
|---|---|
Molecular Formula |
C14H24N2Si2 |
Molecular Weight |
276.52 g/mol |
IUPAC Name |
trimethyl-(4-trimethylsilylquinoxalin-1-yl)silane |
InChI |
InChI=1S/C14H24N2Si2/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3 |
InChI Key |
MRTGCPAFUUXJOY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=CN(C2=CC=CC=C21)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















